An In-depth Technical Guide to Substituted Thiophene-2-Carboxylic Acids for Pharmaceutical Development
An In-depth Technical Guide to Substituted Thiophene-2-Carboxylic Acids for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of substituted thiophene-2-carboxylic acids, with a specific focus on 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. Due to the limited publicly available information on this specific molecule, this guide establishes a foundational understanding through the detailed analysis of its core structure, 5-Chlorothiophene-2-carboxylic acid, a critical intermediate in the synthesis of the anticoagulant drug Rivaroxaban. The guide extrapolates the physicochemical and reactive properties of the target molecule based on established principles of organic chemistry and an analysis of related 3-alkoxythiophene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for investigating novel thiophene derivatives in medicinal chemistry.
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a bioisostere of the benzene ring, offering similar physicochemical properties with distinct electronic characteristics that can be exploited for drug design.[3] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4]
A key derivative in pharmaceutical manufacturing is 5-Chlorothiophene-2-carboxylic acid , which serves as an essential building block for the synthesis of Rivaroxaban, a widely used direct Factor Xa inhibitor for the prevention and treatment of thromboembolic diseases.[5] The structure and reactivity of this intermediate provide a valuable platform for understanding more complex derivatives.
This guide will focus on the specific, yet sparsely documented compound, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid . By thoroughly examining the well-characterized parent compound, 5-Chlorothiophene-2-carboxylic acid, we will build a predictive model for the properties and behavior of its 3-isopropoxy analogue. This approach allows us to discuss:
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The fundamental chemical and physical properties.
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Established and proposed synthetic pathways.
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Reactivity and potential for further functionalization.
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Analytical and characterization methodologies.
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Safety and handling protocols.
The introduction of an isopropoxy group at the 3-position is expected to significantly modulate the molecule's electronic and steric properties, influencing its reactivity, solubility, and ultimately, its potential as a novel scaffold in drug discovery. The electron-donating nature of the alkoxy group can increase the electron density of the thiophene ring, affecting its interaction with biological targets and potentially lowering its oxidation potential.[6]
Molecular Structure and Physicochemical Properties
A comprehensive understanding of a molecule's properties begins with its structure. Here, we detail the known properties of our foundational molecule and provide an expert projection for our target compound.
Core Scaffold: 5-Chlorothiophene-2-carboxylic acid
This compound is the essential starting point for our analysis. Its structure is well-defined and its properties are documented.
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Chemical Name: 5-Chlorothiophene-2-carboxylic acid
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CAS Number: 24065-33-6
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Molecular Formula: C₅H₃ClO₂S
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Molecular Weight: 162.59 g/mol
The key structural features are the aromatic thiophene ring, an electron-withdrawing carboxylic acid group at the 2-position, and an electron-withdrawing chlorine atom at the 5-position. These substituents deactivate the ring towards electrophilic substitution but activate specific positions for nucleophilic attack or metalation.
Table 1: Physicochemical Properties of 5-Chlorothiophene-2-carboxylic acid
| Property | Value | Source |
| Appearance | White to Off-White Powder | V & V Pharma Industries |
| Melting Point | 154 - 158 °C | ChemicalBook |
| Boiling Point | 287.0 ± 20.0 °C (Predicted) | ChemicalBook |
| Purity | ≥99% | V & V Pharma Industries |
| LogP | 2.514 | ChemicalBook |
| Solubility | Poorly soluble in water; soluble in many organic solvents. | General Knowledge |
Target Molecule: 5-Chloro-3-isopropoxythiophene-2-carboxylic acid
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Predicted Molecular Formula: C₈H₉ClO₃S
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Predicted Molecular Weight: 220.67 g/mol
Structural Analysis and Predicted Property Shifts:
The addition of an isopropoxy (-OCH(CH₃)₂) group at the 3-position introduces several critical changes:
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Electronic Effects: The oxygen atom of the alkoxy group is electron-donating through resonance, increasing the electron density of the thiophene ring. This effect is expected to make the ring more susceptible to electrophilic attack than the parent compound and will influence the acidity of the carboxylic acid.[6]
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Steric Hindrance: The bulky isopropoxy group will create steric hindrance around the 2-carboxylic acid and 4-position, potentially influencing reaction rates and the preferred conformation of the molecule.
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Lipophilicity: The isopropyl group will increase the molecule's lipophilicity (fat-solubility), likely resulting in a higher LogP value and decreased water solubility compared to the parent compound. This is a critical parameter in drug design, affecting membrane permeability and pharmacokinetic profiles.
Table 2: Predicted Physicochemical Properties of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid
| Property | Predicted Value / Trend | Rationale |
| Appearance | Likely a solid at room temperature. | Similar to related structures. |
| Melting Point | Lower than the parent compound. | The less symmetrical structure and potential disruption of crystal packing may lower the melting point. |
| Solubility | Lower solubility in polar solvents (e.g., water), higher in non-polar organic solvents. | Increased lipophilicity from the isopropoxy group. |
| Acidity (pKa) | Slightly higher pKa (less acidic) than the parent. | The electron-donating isopropoxy group will slightly destabilize the carboxylate anion. |
Synthesis and Reactivity
The synthetic strategy is paramount for the practical application of these compounds. The choice of pathway depends on starting material availability, desired yield, scalability, and safety considerations.
Established Synthesis of 5-Chlorothiophene-2-carboxylic acid
Several industrial processes have been developed for this key intermediate, reflecting its commercial importance.[5][7][8]
Workflow: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This method is advantageous for its operational simplicity and avoidance of isolating intermediates, making it suitable for large-scale production.[5]
Caption: One-pot synthesis workflow for 5-Chlorothiophene-2-carboxylic acid.
Causality Behind Experimental Choices:
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One-Pot Approach: The decision to proceed without isolating the intermediate aldehyde (5-chloro-2-thiophenecarboxaldehyde) is driven by efficiency and cost-effectiveness. It minimizes handling losses and reduces the use of solvents and purification steps.[5]
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Chlorination/Oxidation: Using chlorine gas in a basic solution serves a dual purpose. It first chlorinates the thiophene ring and subsequently oxidizes the aldehyde to a carboxylic acid. This is a classic haloform-type reaction mechanism applied to an aldehyde.
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Quenching: The use of sodium sulfite is critical for safety and product purity. It neutralizes any excess chlorine, preventing over-chlorination or unwanted side reactions during the acidification step.[7]
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Acidification: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.
Proposed Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid
Synthesizing the target molecule requires a multi-step approach, likely starting from a pre-functionalized thiophene. A plausible route would involve the introduction of the isopropoxy group onto a suitable thiophene precursor followed by carboxylation and chlorination, or functionalizing a pre-existing 5-chlorothiophene-2-carboxylic acid derivative.
Proposed Retro-Synthetic Workflow
Caption: A plausible synthetic route to the target molecule.
Rationale for Proposed Synthesis:
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Starting Material: A key precursor could be a derivative like 3-hydroxythiophene-2-carboxylic acid[9] or a related ester. The hydroxyl group provides a direct handle for introducing the isopropoxy moiety.
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Etherification: A Williamson ether synthesis, reacting the hydroxyl group (or its corresponding alkoxide) with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base, is a standard and reliable method for forming the ether linkage.
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Chlorination: The final chlorination step would need to be regioselective for the 5-position. Reagents like N-chlorosuccinimide (NCS) are often used for selective halogenation of electron-rich thiophene rings.
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Carboxylation: If starting from a thiophene without the carboxyl group, a common strategy is ortho-lithiation directed by the 3-isopropoxy group, followed by quenching with carbon dioxide to install the carboxylic acid at the 2-position.
Applications and Future Directions
The utility of thiophene scaffolds is vast and continues to expand.
Current Application: Rivaroxaban Intermediate
The primary industrial application of 5-Chlorothiophene-2-carboxylic acid is as a pivotal intermediate in the multi-step synthesis of Rivaroxaban. Its structure forms a significant portion of the final active pharmaceutical ingredient (API).
Logical Flow: From Intermediate to API
Caption: Role of 5-Chlorothiophene-2-carboxylic acid in Rivaroxaban synthesis.
Future Perspectives for 3-Alkoxy Derivatives
The introduction of a 3-isopropoxy group could open new avenues for drug development:
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Modulation of Pharmacokinetics: The increased lipophilicity could enhance membrane permeability and alter the metabolic profile of a potential drug candidate.
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New Biological Targets: The modified electronic and steric profile may lead to novel interactions with different biological targets, expanding beyond Factor Xa inhibition. Thiophene derivatives are being explored as anticancer, anti-inflammatory, and neuroprotective agents.[1][4]
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Fine-Tuning Existing Scaffolds: For known thiophene-based drugs, introducing a 3-alkoxy group could be a strategy for "scaffold hopping" or developing second-generation drugs with improved properties, such as better efficacy, reduced side effects, or a different dosing regimen.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and characterization, based on established methods for the core scaffold.
Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid
This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety precautions.[5]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 2-thiophenecarboxaldehyde in a suitable solvent. Cool the mixture to -5 to 0 °C in an ice-salt bath.
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Chlorination: Slowly bubble chlorine gas into the solution while maintaining the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Oxidation: Slowly add the reaction mixture to a pre-cooled (5 °C) solution of 20% sodium hydroxide, ensuring the temperature does not exceed 30 °C. After the addition, continue to pass chlorine gas through the basic solution for several hours.
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Work-up: Cool the reaction mixture to 5-10 °C. Add a 10% aqueous solution of sodium sulfite to quench excess chlorine.
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Purification: Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to remove impurities.
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Precipitation: Slowly add concentrated hydrochloric acid to the aqueous layer to adjust the pH to 1-2. A white solid will precipitate.
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Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: General Characterization
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Nuclear Magnetic Resonance (NMR):
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Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra. For 5-Chlorothiophene-2-carboxylic acid, expect two doublets in the aromatic region of the ¹H spectrum and characteristic signals for the carboxylic acid proton. The ¹³C spectrum will show five distinct signals.
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For the 3-isopropoxy derivative, expect additional signals corresponding to the isopropyl group (a septet and a doublet in ¹H NMR) and a shift in the aromatic proton signals.
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Infrared (IR) Spectroscopy:
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Acquire the IR spectrum using KBr pellet or ATR methods.
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Look for characteristic peaks: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-S stretches at lower wavenumbers.[10] The 3-isopropoxy derivative will also show C-O stretching bands.
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Mass Spectrometry (MS):
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Use a suitable ionization method (e.g., Electron Ionization).
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The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
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Safety and Handling
Substituted thiophenes, like many laboratory chemicals, require careful handling.
Table 3: Hazard and Safety Information for Thiophene Carboxylic Acids
| Hazard Category | Description and Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | Safety Data Sheet |
| Eye Irritation | Causes serious eye irritation. Wear eye protection/face shield. If in eyes, rinse cautiously with water for several minutes. | Safety Data Sheet |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Safety Data Sheet |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | ChemicalBook |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | ChemicalBook |
| Incompatible Materials | Strong oxidizing agents. | ChemicalBook |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet |
Note: This information is based on the safety data for 5-Chlorothiophene-2-carboxylic acid and related compounds. A full risk assessment should be conducted before handling any new chemical.
Conclusion
While direct information on 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is limited, a robust scientific understanding can be constructed by analyzing its core chemical scaffold, 5-Chlorothiophene-2-carboxylic acid. This foundational molecule is not only a vital industrial intermediate but also an excellent model for predicting the behavior of more complex derivatives. The introduction of a 3-isopropoxy group is predicted to increase lipophilicity and modulate the electronic properties of the thiophene ring, offering intriguing possibilities for the development of new pharmaceutical agents. The synthetic pathways, analytical protocols, and safety information detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and explore the potential of this and other novel substituted thiophenes in the pursuit of next-generation therapeutics.
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